
1,10-Dioxacyclotetracosane-11,24-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Dioxacyclotetracosane-11,24-dione is a 24-membered macrocyclic compound containing two ether oxygen atoms at positions 1 and 10 and two ketone (dione) groups at positions 11 and 24. The compound’s large ring size and dione functional groups may confer unique conformational flexibility and reactivity compared to smaller or more rigid analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Dioxacyclotetracosane-11,24-dione typically involves the cyclization of linear precursors containing the necessary functional groups. One common method includes the reaction of a diol with a diacid chloride under anhydrous conditions to form the cyclic ester. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing the formation of byproducts.
Chemical Reactions Analysis
Types of Reactions
1,10-Dioxacyclotetracosane-11,24-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or esters.
Reduction: The primary products are diols.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
1,10-Dioxacyclotetracosane-11,24-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 1,10-Dioxacyclotetracosane-11,24-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, affecting their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific context of its use.
Comparison with Similar Compounds
Macrocyclic Ether Diones
Example Compound : 1,4,7,10,14,17-Hexaoxacycloeicosane-11,20-dione, 15-methyl ()
- Ring Size : 20-membered (eicosane) vs. 24-membered (tetracosane) in the target compound.
- Ether Oxygen Atoms: Six vs.
- Dione Positions : Positions 11 and 20 vs. 11 and 24 in the target compound, affecting intramolecular interactions.
- Structural Implications : The smaller ring size in the hexaoxa compound may increase ring strain, while the 24-membered macrocycle offers greater conformational flexibility .
Polycyclic Diones
Example Compounds : 3,4-Diacetyl-14,17,20,23-tetraoxatetracyclo[...]dione (7f) and analogs ()
- Structure : Tetracyclic fused rings with four ether oxygens and dione groups vs. the single macrocycle in the target compound.
- Rigidity : The fused tetracyclic system imposes rigidity, whereas the macrocyclic structure allows adaptive conformations.
- Molecular Weight : C₃₂H₃₄O₈ (547.23 g/mol) for 7f vs. an estimated lower molecular weight for the target compound due to fewer substituents .
Steroidal and Triterpenoid Diones
Example Compounds :
- 7α-Hydroxy-27-nor-cholest-4-ene-3,24-dione ()
- Alisol B Acetate (C₃₂H₅₀O₅, 514.74 g/mol; )
- Core Structure: Steroid/triterpenoid skeletons vs. macrocyclic ether.
- Functional Groups : Both classes feature dione groups (e.g., 3,24-dione in Alisol B acetate), but their biological activity is tied to their core structures.
- Stability : Steroidal diones undergo dehydration and epimerization (e.g., 25R/25S epimers in ), while macrocyclic diones may exhibit greater stability due to lack of stereochemical complexity .
Data Tables
Table 1: Structural Comparison of Dione-Containing Compounds
Key Research Findings
- Synthetic Accessibility : Macrocyclic diones like the target compound may require tailored cyclization strategies, whereas fused polycyclic diones (e.g., 7f) involve multi-step syntheses with acetylated intermediates .
- Stability : Steroidal diones () are prone to dehydration and epimerization, unlike macrocyclic analogs, which lack such reactive stereocenters .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 1,10-Dioxacyclotetracosane-11,24-dione, and what reaction conditions critically influence yield?
- Methodological Answer : Macrocyclic diones are typically synthesized via nucleophilic substitution reactions using glycol ditosylates and dithiols in the presence of a strong base like Cs₂CO₃. Key conditions include solvent choice (e.g., benzene/ethyl acetate mixtures), reaction time (48–72 hours), and purification via column chromatography. Yield optimization requires precise stoichiometric ratios and inert atmosphere conditions to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- 1H-NMR : Identify proton environments (e.g., δ 2.75–3.75 ppm for -SCH₂ and -OCH₂ groups).
- FT-IR : Detect functional groups (e.g., C-O-C stretching at ~1175 cm⁻¹, C=O at ~1700 cm⁻¹).
- GC-MS : Confirm molecular weight (e.g., M⁺ peak at m/z corresponding to the molecular formula). Cross-validate with elemental analysis for purity assessment .
Q. What safety protocols are recommended for handling macrocyclic diones in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles), conduct reactions in fume hoods, and avoid skin contact. Follow protocols for structurally similar compounds (e.g., dodecane-1,12-diol), including waste disposal guidelines for sulfur-containing byproducts. Store under inert gas to prevent degradation .
Advanced Research Questions
Q. How can cyclization efficiency be optimized during the synthesis of this compound to minimize polymerization?
- Methodological Answer :
- High-Dilution Techniques : Reduce intermolecular reactions by slow addition of reactants.
- Catalytic Systems : Use phase-transfer catalysts (e.g., crown ethers) to enhance reactivity.
- Real-Time Monitoring : Employ in-situ FT-IR or HPLC to track cyclization progress and adjust conditions dynamically .
Q. How should researchers resolve discrepancies between computational predictions and experimental data in conformational analysis?
- Methodological Answer :
- Model Validation : Compare computational results (DFT, molecular dynamics) with X-ray crystallography or NOESY NMR data.
- Solvent Effects : Incorporate explicit solvent models in simulations to account for polarity-driven conformational shifts.
- Multi-Method Cross-Check : Use multiple computational approaches (e.g., semi-empirical vs. ab initio) to identify consensus predictions .
Q. What methodologies reconcile conflicting ecotoxicological data for macrocyclic diones?
- Methodological Answer :
- Tiered Testing : Begin with in vitro assays (e.g., Ames test for mutagenicity), followed by in vivo models (e.g., Daphnia magna for aquatic toxicity).
- Weight-of-Evidence Analysis : Integrate physicochemical properties (log P, solubility) with exposure scenarios to contextualize risks.
- Meta-Analysis : Systematically review existing data to identify methodological inconsistencies (e.g., dosing protocols, endpoint measurements) .
Q. How can mixed-methods approaches enhance studies on biological interactions of this compound?
- Methodological Answer :
- Quantitative : Perform dose-response assays (e.g., IC₅₀ determination in cell lines).
- Qualitative : Conduct semi-structured interviews with domain experts to explore mechanistic hypotheses.
- Triangulation : Validate findings by cross-referencing bioassay data with computational docking studies or transcriptomic analyses .
Q. Data Contradiction & Reproducibility
Q. What strategies address reproducibility challenges in synthesizing this compound across laboratories?
- Methodological Answer :
- Standardized Protocols : Publish detailed reaction parameters (e.g., temperature gradients, stirring rates).
- Inter-Lab Validation : Collaborate with external labs to replicate results, documenting batch-to-batch variability.
- Open Data Sharing : Deposit raw spectral data and chromatograms in public repositories for peer verification .
Q. How can researchers analyze contradictory data in property-structure relationships of macrocyclic diones?
- Methodological Answer :
- Alternative Explanations : Test hypotheses about confounding variables (e.g., trace solvents in NMR samples).
- Member Checking : Share preliminary findings with peers to identify overlooked analytical biases.
- Methodological Transparency : Disclose all data processing steps (e.g., baseline correction in FT-IR) to enable critical appraisal .
Q. Methodological Innovations
Q. What emerging computational tools improve the design of macrocyclic diones with targeted properties?
- Methodological Answer :
- Machine Learning (ML) : Train models on existing datasets to predict solubility or bioactivity.
- Hybrid Modeling : Combine receptor-response profiles (e.g., olfactory receptor agonism) with synthetic feasibility metrics.
- Dynamic NMR Simulations : Predict temperature-dependent conformational changes to guide synthesis .
Properties
CAS No. |
113404-25-4 |
---|---|
Molecular Formula |
C22H40O4 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1,10-dioxacyclotetracosane-11,24-dione |
InChI |
InChI=1S/C22H40O4/c23-21-17-13-9-5-3-1-2-4-6-10-14-18-22(24)26-20-16-12-8-7-11-15-19-25-21/h1-20H2 |
InChI Key |
ZPKAMAMTJFSJEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCC(=O)OCCCCCCCCOC(=O)CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.